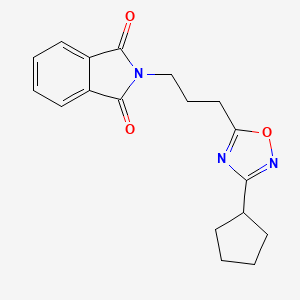
2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C23H25N3O3 This compound features a unique structure combining an isoindoline-1,3-dione core with a 1,2,4-oxadiazole ring, linked via a propyl chain
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities . They have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been shown to inhibit phosphodiesterase 4, a therapeutic target in asthma therapy .
Result of Action
1,2,4-oxadiazoles have been shown to exhibit antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:
-
Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with cyclic anhydrides in a NaOH-DMSO medium at ambient temperature .
-
Attachment of the propyl chain: : The 1,2,4-oxadiazole derivative can be further reacted with a suitable alkylating agent to introduce the propyl chain.
-
Formation of the isoindoline-1,3-dione core: : This step involves the reaction of phthalic anhydride with an appropriate amine derivative to form the isoindoline-1,3-dione structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the propyl chain, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the isoindoline-1,3-dione core, using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the cyclopentyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In medicinal chemistry, derivatives of isoindoline-1,3-dione and 1,2,4-oxadiazole have shown potential as anticonvulsants, anticancer agents, and anti-inflammatory drugs . The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new polymers, coatings, and other materials that benefit from its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: These compounds share the isoindoline-1,3-dione core and are known for their biological activity.
1,2,4-Oxadiazole derivatives: These compounds are widely studied for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets 2-(3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione apart is the combination of the isoindoline-1,3-dione and 1,2,4-oxadiazole moieties, which can provide a synergistic effect in its biological activity and chemical reactivity. This dual functionality can lead to the development of compounds with enhanced properties compared to those containing only one of these functional groups.
Properties
IUPAC Name |
2-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17-13-8-3-4-9-14(13)18(23)21(17)11-5-10-15-19-16(20-24-15)12-6-1-2-7-12/h3-4,8-9,12H,1-2,5-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDQJGQWVQKQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)
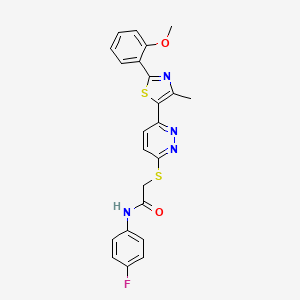
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2564963.png)
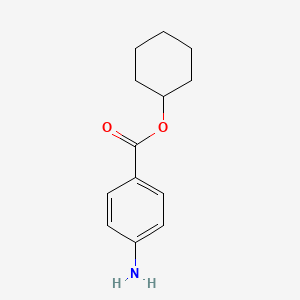
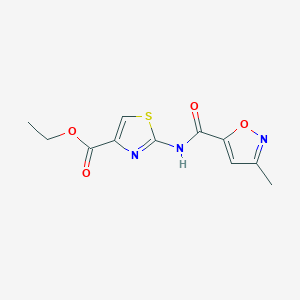
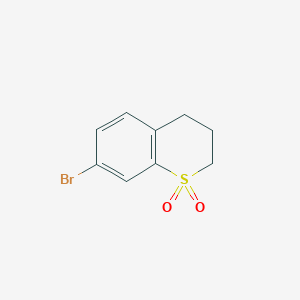
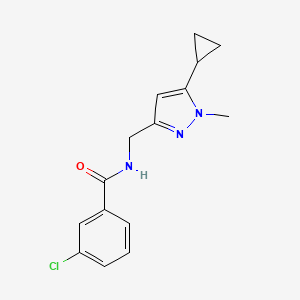
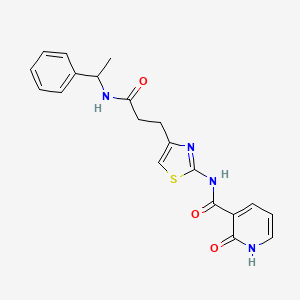
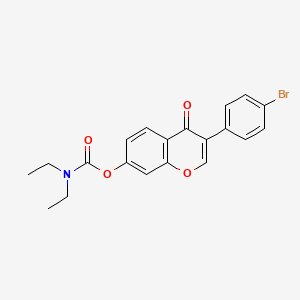
![N-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl]-N-(2,3-dihydro-1H-inden-2-yl)prop-2-enamide](/img/structure/B2564975.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2564977.png)
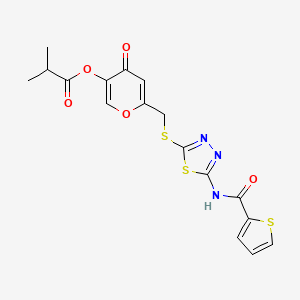
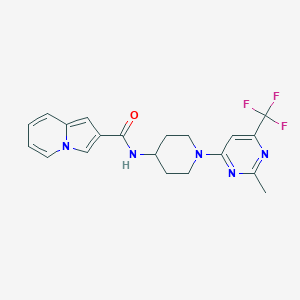
![N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2564983.png)
